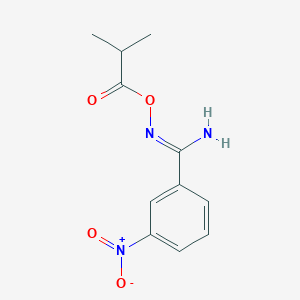![molecular formula C16H18N2O3S B5816758 N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5816758.png)
N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide, also known as MEPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MEPA belongs to a class of compounds known as sulfonamides, which have been used in medical treatments for over 70 years. MEPA has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
作用机制
N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide's mechanism of action is not fully understood, but it is believed to involve the inhibition of enzymes and receptors involved in various cellular processes. N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in pH regulation and ion transport. N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide has also been shown to bind to and inhibit the activity of the TRPV1 receptor, which is involved in pain perception and inflammation.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide has a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide has been shown to reduce the production of inflammatory cytokines, inhibit tumor growth, and protect against neuronal damage. N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide in lab experiments is its ability to exhibit a range of biochemical and physiological effects, making it a versatile compound for studying various medical conditions. N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide's relatively simple synthesis method and low cost also make it an attractive candidate for drug development. However, one limitation of using N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide in lab experiments is its limited solubility in water, which may limit its effectiveness in certain applications.
未来方向
Future research on N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide could focus on further elucidating its mechanism of action and identifying specific molecular targets. Additionally, N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide could be studied in combination with other compounds to determine its potential synergistic effects. Further research on N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide's potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's, could also be explored. Finally, N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide's potential as a drug candidate could be investigated through preclinical and clinical trials.
合成方法
N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide can be synthesized through a multi-step process involving the reaction of 2-ethylbenzoyl chloride with methylsulfonyl chloride, followed by the addition of an amine group. The resulting compound can be purified through recrystallization and chromatography techniques.
科学研究应用
N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide has been studied for its potential use in treating a variety of medical conditions, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Inflammation studies have demonstrated that N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide can reduce the production of inflammatory cytokines and inhibit the activation of immune cells. In neurodegenerative disease research, N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide has been shown to protect against neuronal damage and improve cognitive function.
属性
IUPAC Name |
N-(2-ethylphenyl)-2-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-3-12-8-4-6-10-14(12)17-16(19)13-9-5-7-11-15(13)18-22(2,20)21/h4-11,18H,3H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQSVFFRSHDPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(cyclopropylcarbonyl)-4-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5816682.png)
![N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5816685.png)
![2-(2-fluorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5816693.png)

![N-[3-(butyrylamino)phenyl]nicotinamide](/img/structure/B5816698.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5816702.png)
![N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5816710.png)





![4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5816742.png)
![5-[(4-methyl-1-piperazinyl)methyl]-4-(2-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5816762.png)